2,3-Dihydropyrazolo[5,1-b]oxazole
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Overview
Description
2,3-Dihydropyrazolo[5,1-b]oxazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a pyrazole and an oxazole ring. The unique structure of this compound makes it a valuable scaffold for the development of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydropyrazolo[5,1-b]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds, followed by cyclization to form the desired heterocyclic structure . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydropyrazolo[5,1-b]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the heterocyclic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized heterocycles .
Scientific Research Applications
2,3-Dihydropyrazolo[5,1-b]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2,3-Dihydropyrazolo[5,1-b]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Pyrazole: A five-membered ring containing two nitrogen atoms.
Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Isoxazole: Similar to oxazole but with different positioning of the nitrogen and oxygen atoms.
Uniqueness: 2,3-Dihydropyrazolo[5,1-b]oxazole is unique due to its fused ring system, which combines the properties of both pyrazole and oxazole. This unique structure imparts distinct chemical and biological properties, making it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C5H6N2O |
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Molecular Weight |
110.11 g/mol |
IUPAC Name |
2,3-dihydropyrazolo[5,1-b][1,3]oxazole |
InChI |
InChI=1S/C5H6N2O/c1-2-6-7-3-4-8-5(1)7/h1-2H,3-4H2 |
InChI Key |
BBSSEVYJISPIML-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=NN21 |
Origin of Product |
United States |
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